Diatrizoic acid I-125
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Overview
Description
Diatrizoic acid I-125, also known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated radiographic contrast agent. It is commonly used in diagnostic radiography due to its ability to enhance the visibility of internal structures in X-ray imaging. The compound contains iodine-125, a radioactive isotope of iodine, which makes it particularly useful in medical imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diatrizoic acid I-125 is synthesized through a series of iodination and acetylation reactions. The process typically involves the iodination of benzoic acid derivatives followed by acetylation to introduce the acetamido groups. The reaction conditions often include the use of iodine and acetic anhydride as reagents, with the reactions being carried out under controlled temperatures and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The compound is then purified through crystallization and filtration techniques before being packaged for medical use .
Chemical Reactions Analysis
Types of Reactions: Diatrizoic acid I-125 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can convert this compound into less iodinated derivatives.
Substitution: The acetamido groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various iodinated and non-iodinated derivatives of benzoic acid, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diatrizoic acid I-125 has a wide range of applications in scientific research, including:
Chemistry: Used as a radiographic contrast agent in analytical chemistry to study the structure and composition of complex molecules.
Biology: Employed in biological imaging to visualize cellular and subcellular structures.
Medicine: Widely used in diagnostic radiography to enhance the visibility of internal organs and tissues in X-ray imaging. .
Industry: Utilized in the development of new imaging techniques and contrast agents for medical diagnostics.
Mechanism of Action
Diatrizoic acid I-125 exerts its effects by absorbing X-rays due to the high atomic number of iodine. When introduced into the body, the compound localizes in specific tissues or organs, where it enhances the contrast of the X-ray images. The iodine atoms in the compound effectively scatter or block X-rays, creating a clear distinction between different tissues and structures. This mechanism allows for detailed visualization of internal anatomy and the identification of abnormalities .
Comparison with Similar Compounds
Iothalamic acid: Another iodinated contrast agent used in radiography.
Iohexol: A non-ionic iodinated contrast agent with similar applications.
Iopamidol: An iodinated contrast agent known for its low osmolality and high safety profile
Comparison: Diatrizoic acid I-125 is unique due to its incorporation of the radioactive isotope iodine-125, which provides additional imaging capabilities compared to non-radioactive iodinated contrast agents. Its high iodine content ensures excellent X-ray absorption, making it highly effective for detailed imaging. Additionally, the compound’s chemical structure allows for versatile modifications, enabling the development of tailored contrast agents for specific diagnostic applications .
Properties
CAS No. |
802875-69-0 |
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Molecular Formula |
C11H9I3N2O4 |
Molecular Weight |
607.91 g/mol |
IUPAC Name |
3,5-diacetamido-2,4,6-tris(125I)(iodanyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i12-2,13-2,14-2 |
InChI Key |
YVPYQUNUQOZFHG-DQKAYFEISA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])NC(=O)C)[125I] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |
Origin of Product |
United States |
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